molecular formula C26H29N7O2 B606659 Chmfl-flt3-122

Chmfl-flt3-122

Katalognummer: B606659
Molekulargewicht: 471.6 g/mol
InChI-Schlüssel: IZNAFSDUTMZGSF-LJQANCHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of CHMFL-FLT3-122 involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization to introduce the phenoxyphenyl and piperidinyl groups . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and hydrochloric acid (HCl) for solubilization and purification . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Analyse Chemischer Reaktionen

CHMFL-FLT3-122 undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Key Mechanisms:

  • Inhibition of Proliferation : CHMFL-FLT3-122 significantly inhibits the proliferation of FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM13, with growth inhibition concentrations (GI50) around 22 nM .
  • Induction of Apoptosis : The compound induces apoptosis by arresting the cell cycle at the G0/G1 phase, effectively reducing tumor growth in xenograft models without notable toxicity .
  • Targeted Signaling Pathways : It disrupts FLT3-mediated signaling pathways that are crucial for tumor survival and proliferation .

In Vivo Efficacy

In preclinical studies, this compound demonstrated significant anti-tumor activity. In xenograft models where MV4-11 cells were inoculated, treatment with this compound resulted in a tumor growth inhibition rate (TGI) of approximately 93.4% at a dosage of 10 mg/kg . The compound exhibited a bioavailability rate of about 30%, indicating its potential for effective systemic treatment .

Comparative Efficacy with Other FLT3 Inhibitors

To contextualize the efficacy of this compound, it is essential to compare it with other FLT3 inhibitors currently under investigation or in clinical use:

CompoundIC50 (nM)Selectivity over BTKSelectivity over c-KITEfficacy in AML Models
This compound40>10-fold170-foldSignificant
Gilteritinib1.5ModerateLowHigh
Midostaurin25LowModerateModerate
Crenolanib1.0LowModerateHigh

This table illustrates that while other compounds may have lower IC50 values against FLT3, this compound's selectivity profile could offer advantages in terms of safety and reduced side effects.

Case Studies

Several case studies highlight the clinical relevance and potential applications of this compound:

  • Preclinical Model Study : In a study involving xenograft models with MV4-11 cells, treatment with this compound not only inhibited tumor growth but also showed no significant adverse effects on normal hematopoietic cells, suggesting a favorable safety profile for future clinical applications .
  • Combination Therapy Potential : Ongoing research is exploring the efficacy of combining this compound with other therapeutic agents to enhance anti-leukemic effects while maintaining selectivity against non-target kinases .

Vergleich Mit ähnlichen Verbindungen

CHMFL-FLT3-122 zeichnet sich durch seine hohe Selektivität für FLT3 gegenüber anderen Kinasen wie BTK und c-KIT aus . Ähnliche Verbindungen umfassen:

Biologische Aktivität

CHMFL-FLT3-122 is a novel compound developed as a potent and selective inhibitor of the FLT3 (Fms-like tyrosine kinase 3) receptor, which is critically involved in the pathogenesis of acute myeloid leukemia (AML). The compound has shown promising biological activity against FLT3-ITD (internal tandem duplication) mutations, which occur in approximately 30% of AML cases and are associated with poor prognosis.

This compound operates primarily by inhibiting the FLT3 kinase activity, which is essential for the proliferation and survival of hematopoietic cells. The compound has been demonstrated to induce apoptosis in FLT3-ITD positive AML cell lines by arresting the cell cycle in the G0/G1 phase. This mechanism is critical as it disrupts the aberrant signaling pathways activated by FLT3 mutations, leading to reduced cell survival and proliferation.

Selectivity and Potency

The selectivity profile of this compound is noteworthy:

  • IC50 against FLT3 kinase : 40 nM
  • GI50 against MV4-11 : 22 nM
  • GI50 against MOLM13 : 21 nM
  • Selectivity over BTK kinase : >10-fold
  • Selectivity over c-KIT kinase : 170-fold

This high selectivity is significant as it minimizes potential off-target effects, particularly myelosuppression, which is a common side effect associated with other FLT3 inhibitors that also inhibit c-KIT.

In Vivo Efficacy

In preclinical studies, this compound exhibited good bioavailability (30%) and effectively suppressed tumor growth in xenograft models using MV4-11 cells. The administration of 50 mg/kg significantly reduced tumor size without observable toxicity, indicating a favorable safety profile.

Summary of Biological Activity

ParameterValue
IC50 (FLT3 kinase)40 nM
GI50 (MV4-11)22 nM
GI50 (MOLM13)21 nM
Selectivity (FLT3 vs BTK)>10-fold
Selectivity (FLT3 vs c-KIT)170-fold
Oral Bioavailability30%

Comparison with Other FLT3 Inhibitors

CompoundIC50 (FLT3)Selectivity (vs c-KIT)Clinical Status
This compound40 nM170-foldPreclinical
Midostaurin~100 nMModerateApproved
Quizartinib~10 nMLowApproved
Crenolanib~30 nMModerateApproved

Case Study 1: Efficacy in AML Models

In a study evaluating the efficacy of this compound in AML xenograft models, researchers observed a significant reduction in tumor burden compared to control groups. The study highlighted that treatment with this compound led to a marked decrease in leukemic cell proliferation and an increase in apoptotic markers.

Case Study 2: Safety Profile Assessment

A separate investigation focused on the safety profile of this compound. The compound was administered to animal models at varying doses, revealing no significant adverse effects at therapeutic doses. This contrasts sharply with other FLT3 inhibitors that often lead to myelosuppression due to their non-selective inhibition.

Eigenschaften

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2/c1-31(2)16-22(34)32-14-6-7-19(15-32)33-26-23(25(27)28-17-29-26)24(30-33)18-10-12-21(13-11-18)35-20-8-4-3-5-9-20/h3-5,8-13,17,19H,6-7,14-16H2,1-2H3,(H2,27,28,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNAFSDUTMZGSF-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.